molecular formula C39H28N2O2P2 B14488826 4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole] CAS No. 65939-35-7

4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]

Cat. No.: B14488826
CAS No.: 65939-35-7
M. Wt: 618.6 g/mol
InChI Key: PYWGUZBDEXMLLM-UHFFFAOYSA-N
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Description

4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a fluorene and a pyrazole ring, with diphenylphosphoryl groups attached at the 4’ and 5’ positions. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a cyclization reaction, followed by the introduction of diphenylphosphoryl groups via phosphorylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] involves its interaction with specific molecular targets. The diphenylphosphoryl groups can participate in coordination chemistry, forming complexes with metal ions. The spirocyclic structure provides rigidity and stability, allowing the compound to act as a scaffold for various chemical reactions. The pathways involved may include electron transfer, coordination to metal centers, and interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,9’-xanthene]
  • 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene

Uniqueness

4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] is unique due to its spiro linkage between fluorene and pyrazole rings, which is not commonly found in other similar compounds. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and coordination chemistry.

Properties

CAS No.

65939-35-7

Molecular Formula

C39H28N2O2P2

Molecular Weight

618.6 g/mol

IUPAC Name

4',5'-bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]

InChI

InChI=1S/C39H28N2O2P2/c42-44(29-17-5-1-6-18-29,30-19-7-2-8-20-30)37-38(45(43,31-21-9-3-10-22-31)32-23-11-4-12-24-32)40-41-39(37)35-27-15-13-25-33(35)34-26-14-16-28-36(34)39/h1-28H

InChI Key

PYWGUZBDEXMLLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(N=NC34C5=CC=CC=C5C6=CC=CC=C46)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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